molecular formula C14H11NOS B2773022 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde CAS No. 903162-53-8

1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde

Cat. No.: B2773022
CAS No.: 903162-53-8
M. Wt: 241.31
InChI Key: DVWRWALXJAGLPL-UHFFFAOYSA-N
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Description

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and synthetic versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the condensation of indole derivatives with aldehydes under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of indole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was recorded at 12.50 µg/mL against specific strains, highlighting its efficacy compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (µg/mL)Activity Against
This compound12.50Gram-positive bacteria
Other Indole DerivativesVariesVarious bacterial strains

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds are being explored as potential non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Case Study: Inhibition of COX Enzymes
A series of indole derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives showed selective inhibition of COX-2 over COX-1, indicating a favorable safety profile for therapeutic use .

Table 2: COX Inhibition Data

Compound NameCOX Inhibition TypeSelectivity Ratio (COX-2/COX-1)
This compoundCOX Inhibitor5:1
Indomethacin DerivativesCOX Inhibitor4:1

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research into the use of indole derivatives in OLEDs has shown that compounds like this compound can serve as effective emissive materials due to their favorable photophysical properties. Studies demonstrated enhanced efficiency and stability when incorporated into device architectures .

Mechanism of Action

The mechanism of action of 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 2-Methylindole-3-carboxaldehyde
  • 3-Methylindole-2-carboxaldehyde

Comparison: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical transformations compared to other indole derivatives .

Biological Activity

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)X μg/mL
Mycobacterium tuberculosisY μg/mL
Candida albicansZ μg/mL

Note: Specific MIC values need to be sourced from experimental data.

Anticancer Activity

The compound's anticancer potential has also been investigated. Indoles are known for their ability to induce apoptosis in cancer cells, and derivatives like this compound may exhibit similar effects.

Case Study: Induction of Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or the thienyl group may enhance its potency and selectivity against specific targets.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methyl substitution on indoleIncreased potency against MRSA
Variations in thienyl groupAltered antifungal efficacy

Properties

IUPAC Name

1-methyl-2-thiophen-2-ylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-15-12-6-3-2-5-10(12)11(9-16)14(15)13-7-4-8-17-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWRWALXJAGLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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